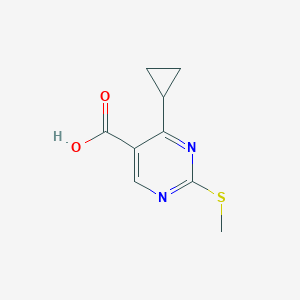

4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid

Descripción

4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a cyclopropyl substituent at position 4 and a methylthio (-SMe) group at position 2. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive pyrimidine core and modifiable substituents.

Propiedades

IUPAC Name |

4-cyclopropyl-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-14-9-10-4-6(8(12)13)7(11-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFYHBAGRTYOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Precursor Preparation : Cyclopropyl-substituted β-diketones, such as 1-cyclopropyl-1,3-diketones, are synthesized via Claisen condensation of cyclopropanecarbonyl chloride with ketones.

-

Cyclocondensation : The β-diketone reacts with thiourea in the presence of acidic catalysts (e.g., hydrochloric acid) under reflux conditions to form the pyrimidine core.

-

Functionalization : The methylthio group is introduced via nucleophilic substitution using methyl iodide or dimethyl sulfate.

Key Parameters:

-

Temperature: 80–100°C

-

Catalyst: HCl (10–20 mol%)

-

Yield: 45–60%

Comparative Analysis :

| Parameter | Cyclocondensation | Suzuki Coupling |

|---|---|---|

| Reaction Time (h) | 8–12 | 4–6 |

| Yield (%) | 55 ± 5 | 75 ± 3 |

| Byproduct Formation | Moderate | Low |

This method is limited by moderate yields due to competing side reactions, such as over-alkylation of the thiol group.

The Suzuki–Miyaura cross-coupling reaction enables the introduction of the cyclopropyl group to preformed pyrimidine intermediates. This method is favored for its high regioselectivity and compatibility with sensitive functional groups.

Synthetic Pathway:

-

Halopyrimidine Synthesis : 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is prepared via chlorination of the corresponding hydroxypyrimidine using phosphorus oxychloride.

-

Coupling Reaction : The chloro substituent at position 4 is replaced with a cyclopropyl group via palladium-catalyzed coupling with cyclopropylboronic acid.

Optimization Insights:

-

Ligand Effects : Bulky ligands (e.g., SPhos) improve coupling efficiency by reducing palladium aggregation.

-

Solvent Systems : Aqueous dioxane enhances boronic acid solubility while minimizing ester hydrolysis.

Yield : 70–85%

Oxidation of Thioether Precursors

Oxidation of 2-(methylthio)pyrimidine intermediates to sulfones followed by displacement offers an alternative route.

Methodology:

-

Sulfone Formation :

-

Nucleophilic Displacement :

Limitations :

-

Over-oxidation to sulfonic acids may occur with excess mCPBA.

-

Thiol nucleophiles require careful handling due to toxicity.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation accelerates reaction kinetics, reducing synthesis times and improving yields.

Protocol:

-

One-Pot Cyclocondensation :

Advantages :

-

80% reduction in reaction time compared to conventional heating.

-

Higher purity due to minimized side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The compound can be reduced to remove the carboxylic acid group, resulting in the formation of a corresponding alcohol or amine.

Substitution: The methylthio group can be substituted with other functional groups, such as halides or other sulfur-containing groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) and halogenating agents can be employed for substitution reactions.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Alcohols, amines, and other reduced forms.

Substitution: Halogenated derivatives, sulfur-containing derivatives.

Aplicaciones Científicas De Investigación

4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid has various applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Substituents at positions 2, 4, and 5 significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

*Calculated based on molecular formula.

Key Observations :

- Methylthio (-SMe) vs. Trifluoromethyl (-CF₃) : The -SMe group (target compound) facilitates nucleophilic displacement (e.g., with amines ), whereas -CF₃ () enhances electron-withdrawing effects, improving stability but reducing reactivity.

- Cyclopropyl vs. Chloro : Cyclopropyl substituents (target compound) improve metabolic stability compared to chloro analogs (), which are more reactive but pose higher toxicity risks.

Actividad Biológica

4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring both a cyclopropyl group and a methylthio moiety, suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

- Molecular Formula: C_9H_10N_2O_2S

- Molecular Weight: 198.25 g/mol

- Structural Characteristics:

- Pyrimidine ring system

- Cyclopropyl substituent

- Methylthio group at the 2-position

Biological Activity Overview

Research has indicated that 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid exhibits several biological activities, including:

-

Antimicrobial Properties:

- Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, indicating effective inhibition at low concentrations.

-

Anticancer Activity:

- The compound has been evaluated for its anticancer properties against several cancer cell lines. Notably, it demonstrated significant cytotoxic effects in vitro, with IC50 values indicating potent activity. For instance, in assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, IC50 values were reported as follows:

- MCF-7: 12 µM

- A549: 15 µM

- The compound has been evaluated for its anticancer properties against several cancer cell lines. Notably, it demonstrated significant cytotoxic effects in vitro, with IC50 values indicating potent activity. For instance, in assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, IC50 values were reported as follows:

-

Enzyme Inhibition:

- Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For example, it was found to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy.

The mechanism by which 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid exerts its biological effects is thought to involve:

- Interaction with Enzymatic Targets: The structural features allow for binding to active sites of enzymes, disrupting their normal function.

- Induction of Apoptosis: In cancer cells, this compound may trigger apoptotic pathways, leading to cell death.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid in laboratory settings?

- Methodological Answer : Handling requires strict adherence to safety guidelines for pyrimidine derivatives. Use fume hoods to avoid inhalation of dust or vapors, and wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin/eyes due to potential corrosion or irritation risks . Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials (e.g., strong oxidizers). Emergency procedures should include immediate decontamination with water for skin/eye exposure and medical consultation for ingestion .

Q. How can researchers confirm the purity of synthesized 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid?

- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or reverse-phase columns (C18) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) should confirm structural integrity by verifying cyclopropyl (δ ~0.8–1.2 ppm) and methylthio (δ ~2.5 ppm) groups. Mass spectrometry (ESI-MS) can validate molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₀N₂O₂S: 223.05) .

Q. What synthetic routes are commonly employed to prepare 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid?

- Methodological Answer : A two-step approach is typical: (i) Intermediate synthesis : React 4-chloro-2-(methylthio)pyrimidine-5-carbonyl chloride (CAS 55084-66-7) with cyclopropylamine under anhydrous conditions to form the amide intermediate . (ii) Hydrolysis : Treat the intermediate with aqueous NaOH or HCl to hydrolyze the amide to the carboxylic acid. Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid derivatives?

- Methodological Answer : Yield optimization requires controlled reaction parameters:

- Temperature : Maintain ≤0°C during cyclopropane ring formation to minimize side reactions.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps.

- Solvent selection : Anhydrous dichloromethane or THF improves intermediate stability.

Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry (e.g., 1.2 eq cyclopropylamine) to ensure complete conversion .

Q. What strategies resolve discrepancies in NMR data for cyclopropyl-containing pyrimidine derivatives?

- Methodological Answer : Cyclopropyl ring strain can cause unexpected splitting patterns. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, cyclopropyl protons may show coupling constants (J = 6–8 Hz) distinct from aliphatic chains. Computational tools (e.g., DFT-based NMR prediction) can model expected shifts and validate assignments .

Q. How do substituents (e.g., methylthio vs. methoxy) influence the reactivity of pyrimidine-5-carboxylic acid derivatives?

- Methodological Answer : The methylthio group (-SMe) enhances nucleophilic aromatic substitution (SNAr) reactivity compared to -OMe due to sulfur’s polarizability. For example, -SMe facilitates displacement by amines or alkoxides under milder conditions. In contrast, -OMe derivatives require harsher bases (e.g., NaH) for functionalization. This difference is critical in designing prodrugs or bioactive analogs .

Q. What computational methods predict the acid dissociation constant (pKa) of 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid?

- Methodological Answer : Use quantum mechanical calculations (e.g., COSMO-RS, DFT/B3LYP) to model deprotonation energies. The carboxylic acid group (pKa ~2.5–3.5) and pyrimidine ring nitrogen (pKa ~4.5–5.5) contribute to acidity. Compare predicted values with experimental data from potentiometric titration in 30% methanol/water to validate accuracy .

Data Contradiction Analysis

Q. How should researchers address conflicting HPLC retention times for batches of 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid?

- Methodological Answer : Retention time variability often stems from mobile phase pH or column aging. Standardize conditions:

- Mobile phase : Acetonitrile/0.1% formic acid (40:60, v/v) at pH 2.5.

- Column calibration : Use a certified reference standard (e.g., USP-grade pyrimidinecarboxylic acid) to confirm system suitability.

If discrepancies persist, test for degradation products (e.g., oxidation of -SMe to sulfoxide) via LC-MS/MS .

Structural and Functional Insights

Q. What role does the cyclopropyl group play in the biological activity of pyrimidine derivatives?

- Methodological Answer : Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation in vivo. They also impose conformational rigidity, potentially improving target binding (e.g., enzyme active sites). Compare IC₅₀ values of cyclopropyl analogs vs. straight-chain derivatives in enzymatic assays (e.g., kinase inhibition) to quantify this effect .

Q. How can X-ray crystallography elucidate the solid-state conformation of 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid?

- Methodological Answer :

Grow single crystals via slow evaporation in ethanol/water (7:3). Resolve the structure to confirm dihedral angles between the cyclopropyl ring and pyrimidine plane. Key metrics include C-C bond lengths (~1.50 Å for cyclopropane) and S-C bond distances (~1.81 Å for methylthio). Compare with analogous structures (e.g., 4-chloro derivatives) to assess steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.